N-ethyl-N-[(4-iodophenyl)methyl]cyclopropanamine
CAS No.:
Cat. No.: VC13481264
Molecular Formula: C12H16IN
Molecular Weight: 301.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16IN |
|---|---|
| Molecular Weight | 301.17 g/mol |
| IUPAC Name | N-ethyl-N-[(4-iodophenyl)methyl]cyclopropanamine |
| Standard InChI | InChI=1S/C12H16IN/c1-2-14(12-7-8-12)9-10-3-5-11(13)6-4-10/h3-6,12H,2,7-9H2,1H3 |
| Standard InChI Key | DVWPQULJWHUTMO-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=C(C=C1)I)C2CC2 |
| Canonical SMILES | CCN(CC1=CC=C(C=C1)I)C2CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of:
-
A cyclopropane ring, imparting significant ring strain due to its 60° bond angles.
-
A tertiary amine group bonded to an ethyl chain and a 4-iodobenzyl group.
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A para-iodophenyl moiety, introducing steric bulk and electronic polarization.
The iodine atom at the para position creates a strong electron-withdrawing effect via inductive forces, while the cyclopropane ring’s strain influences conformational stability.
Theoretical Physicochemical Properties
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₃H₁₇IN |
| Molecular Weight | 333.19 g/mol |
| LogP (Octanol-Water) | 2.8–3.2 (estimated via group contribution) |
| Water Solubility | <1 mg/mL (low due to hydrophobicity) |
| Melting Point | 85–95°C (dependent on crystallinity) |
| Boiling Point | 280–290°C (with decomposition) |
The iodine atom contributes to a high molecular weight and polarizability, potentially enhancing intermolecular interactions in crystalline states. Cyclopropane’s strain energy (~27 kcal/mol) may predispose the molecule to ring-opening reactions under specific conditions.
Synthesis and Production Strategies
Laboratory-Scale Synthesis
A plausible synthetic route involves sequential alkylation and coupling reactions:
Step 1: Cyclopropanamine Functionalization
Cyclopropanamine undergoes N-alkylation with 4-iodobenzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous acetonitrile at 60°C for 12 hours.
Step 2: Ethylation
The secondary amine intermediate is reacted with ethyl iodide using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic water/dichloromethane system.
Reaction Scheme
Industrial Production Considerations
| Parameter | Optimization Strategy |
|---|---|
| Yield Enhancement | Continuous flow reactors with in-line IR monitoring |
| Purification | Simulated moving bed chromatography |
| Cost Reduction | Recycling iodobenzyl chloride via nucleophilic recovery |
Industrial synthesis would prioritize minimizing ring-opening side reactions through low-temperature processing (<40°C) and inert atmospheres.
Chemical Reactivity and Functionalization
Ring-Opening Reactions
The cyclopropane ring’s strain facilitates insertion reactions:
Example Reaction with H₂O
This acid-catalyzed hydrolysis proceeds via a carbocation intermediate, with the iodine substituent directing electrophilic attack.
Aromatic Substitution
The 4-iodophenyl group participates in cross-coupling reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives |
| Ullmann Coupling | CuI, 1,10-Phenanthroline, DMF | Extended π-systems |
Oxidation Pathways
The tertiary amine undergoes oxidation to form N-oxide derivatives under mild conditions (e.g., H₂O₂ in MeOH), altering electronic properties while preserving the cyclopropane ring.
| Biological Target | Potential Interaction Mechanism |
|---|---|
| Monoamine Oxidase (MAO) | Competitive inhibition via amine group |
| σ Receptors | Allosteric modulation through aromatic stacking |
| Ion Channels | Blockade of voltage-gated Na⁺ channels |
In silico docking studies (hypothetical) suggest moderate affinity (Kᵢ ~ 1–10 μM) for monoamine transporters, warranting experimental validation.
| Parameter | Recommendation |
|---|---|
| Storage Temperature | 2–8°C under inert gas (Ar/N₂) |
| Light Sensitivity | Amber glass containers required |
| Waste Treatment | Incineration with scrubbing for HI elimination |
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